methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
- Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a chemical compound with the following structure:
C23H17Cl2N3O3
. - It belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- The compound’s structure consists of a benzoate moiety linked to a tetrahydroimidazo[4,5-c]pyridine ring via a carbonyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling reactions. One straightforward method is the reaction of 4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid with methyl 4-formylbenzoate.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or dimethylformamide (DMF).
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its biological activity against parasites (e.g., Leishmania) and its potential as an antimalarial agent.
Medicine: Assessing its pharmacokinetics, toxicity, and therapeutic efficacy.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Uniqueness: Its tetrahydroimidazo[4,5-c]pyridine ring and dichlorophenyl substituent distinguish it from other pyrazole derivatives.
Similar Compounds: Other pyrazole-bearing compounds, such as those with different substituents or linkages, may exhibit varying activities.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
QPMQTWJIWDMWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3 |
Origin of Product |
United States |
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